molecular formula C16H18BrN3O B4137712 4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

Cat. No. B4137712
M. Wt: 348.24 g/mol
InChI Key: YHNOBRWBDPYSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, commonly known as ABT-594, is a synthetic compound that has shown potential as an analgesic drug. It was first discovered in the late 1990s by Abbott Laboratories and has since been the subject of numerous scientific studies. ABT-594 is a member of the azabicyclooctane family of compounds and is structurally similar to nicotine.

Mechanism of Action

The mechanism of action of ABT-594 involves the activation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain. ABT-594 has a high affinity for nAChRs that contain the α4 and β2 subunits, which are found in the brain and spinal cord.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of glutamate, a neurotransmitter that is involved in the transmission of pain signals. In addition, ABT-594 has been found to increase the release of endogenous opioids, which are natural painkillers produced by the body. ABT-594 has also been found to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in laboratory experiments. It has a high affinity for nAChRs, which makes it a useful tool for studying the role of these receptors in pain regulation. In addition, ABT-594 has a lower risk of addiction and abuse compared to other analgesic drugs, which makes it a safer option for use in animal studies. However, one limitation of ABT-594 is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on ABT-594. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of ABT-594 on pain sensitivity and addiction. Additionally, further research is needed to determine the optimal dosing and administration of ABT-594 for clinical use.

Scientific Research Applications

ABT-594 has been the subject of numerous scientific studies due to its potential as an analgesic drug. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. In addition, ABT-594 has been found to have a lower risk of addiction and abuse compared to other analgesic drugs such as opioids.

properties

IUPAC Name

1-[3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-10(21)20-15(12-2-4-13(17)5-3-12)16-14(18-20)11-6-8-19(16)9-7-11/h2-5,11,15-16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNOBRWBDPYSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 2
4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 3
Reactant of Route 3
4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 4
Reactant of Route 4
4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 5
4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 6
4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

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